"1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine" molecular weight
"1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine" molecular weight
An In-depth Technical Guide to 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine: Physicochemical Properties and Molecular Weight Determination
Executive Summary
This technical guide provides a comprehensive overview of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine, a fluorinated aromatic amine of interest in synthetic chemistry and drug discovery. The strategic incorporation of a trifluorophenyl moiety imparts unique electronic properties and metabolic stability to the molecule. This document details the fundamental physicochemical properties, with a primary focus on the determination and significance of its molecular weight. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for further investigation and application.
Introduction
1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine belongs to a class of compounds characterized by a trifluorinated phenyl ring attached to a prop-2-en-1-amine backbone. The presence of fluorine atoms on the aromatic ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[1] Fluorine's high electronegativity can influence pKa, lipophilicity, and metabolic stability, often leading to enhanced biological activity and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2] This guide will focus on the core physicochemical attributes of the specific regioisomer 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine, providing a foundational understanding for its use in research and development.
Core Physicochemical Properties
The precise characterization of a compound begins with its fundamental properties, most notably its molecular formula and molecular weight. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.
Molecular Formula and Weight
The molecular formula for 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine is C₉H₈F₃N . Based on this formula, the calculated molecular weight is 187.16 g/mol .[3] This value is derived from the sum of the atomic weights of all atoms in the molecule (9 carbons, 8 hydrogens, 3 fluorines, and 1 nitrogen). Commercial suppliers often provide this information for specific enantiomers, such as (S)-1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine, which also has a molecular weight of 187.16 g/mol .[3]
It is crucial to distinguish the free base from its salt forms. For example, the hydrochloride salt, (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride, has a different molecular formula (C₉H₁₁N₁Cl₁F₃) and a correspondingly higher molecular weight of 225.64 g/mol .[4]
Structural and Chemical Identifiers
A summary of the key identifiers and computed properties for 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine | - |
| Molecular Formula | C₉H₈F₃N | [3] |
| Molecular Weight | 187.16 g/mol | [3] |
| CAS Number | 1213011-73-4 ((S)-enantiomer) | [3] |
| SMILES | C=CN ((S)-enantiomer) | [3] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | [3] |
| LogP (calculated) | 2.2897 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bonds | 2 | [3] |
Experimental Workflow: Verification of Molecular Identity
The confirmation of a compound's molecular weight and structure is a cornerstone of chemical research. The following workflow outlines a standard, self-validating protocol for the characterization of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine.
Caption: Workflow for the synthesis and analytical confirmation of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine.
Step-by-Step Protocol
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Synthesis: Synthesize the target compound. Synthetic routes for related fluorinated phenyl amines often involve the reaction of a corresponding benzaldehyde with an amine source, or the amidation of a carboxylic acid.[5][6] For instance, a plausible route could involve the reductive amination of 3,4,5-trifluorophenyl propenyl ketone.
-
Purification: Purify the crude product using techniques such as column chromatography on silica gel to isolate the compound with high purity (e.g., ≥98%).[3]
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into a high-resolution mass spectrometer (HRMS).
-
Acquire the mass spectrum. The expected [M+H]⁺ ion for C₉H₈F₃N would be approximately 188.0736, confirming the molecular weight of 187.16.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
The ¹H NMR should show signals corresponding to the vinyl protons, the methine proton, and the amine protons.
-
The ¹⁹F NMR is critical for confirming the 3,4,5-substitution pattern on the phenyl ring.
-
-
Data Analysis and Confirmation:
-
Analyze the data from MS and NMR to confirm that the observed molecular weight and spectral patterns match the proposed structure of 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine.
-
Potential Applications and Research Context
While specific applications for 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine are not extensively documented in the provided search results, its structural motifs are present in molecules with significant biological activity.
-
Drug Discovery: The trifluorophenyl group is a key pharmacophore in various therapeutic agents.[7][8] Compounds containing this moiety are investigated for a range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][7][8] The prop-2-en-1-amine structure is also a feature in various bioactive molecules.
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Synthetic Intermediates: This compound serves as a valuable building block in organic synthesis. The primary amine and the vinyl group are versatile functional handles for further chemical transformations, allowing for the construction of more complex molecular architectures.
Safety and Handling
Specific safety data for 1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine is not detailed in the search results. However, based on structurally related amines and fluorinated compounds, the following general precautions should be observed.
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the compound.[9][10]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors or dust.[11][12]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3][13]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
1-(3,4,5-Trifluorophenyl)prop-2-en-1-amine is a fluorinated compound with a molecular weight of 187.16 g/mol . Its structure combines features that are highly relevant to modern medicinal chemistry and synthetic applications. Accurate knowledge of its molecular weight and physicochemical properties is the first and most critical step for any researcher intending to use this molecule in their work. The analytical workflows described herein provide a robust framework for verifying its identity and purity, ensuring the reliability of subsequent experimental results.
References
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PubChem. (n.d.). 1-(2,4,5-Trifluorophenyl)propan-2-amine. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023, July 20). Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines. Retrieved from [Link]
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MDPI. (2026, January 19). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. Retrieved from [Link]
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MDPI. (2022, December 21). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Retrieved from [Link]
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ResearchGate. (n.d.). 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
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